molecular formula C60H98N16O20S B2875659 Peptide5

Peptide5

Cat. No.: B2875659
M. Wt: 1395.6 g/mol
InChI Key: RJEAEIUDNCLZNN-VUZGFOMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peptide5 is a synthetic 12-amino acid peptide (sequence: VDCFLSRPTEKT) that mimics the extracellular loop 2 (EL2) of connexin43 (Cx43), a gap junction protein critical for intercellular communication . It regulates both connexin hemichannels (cytoplasmic communication) and gap junctions (cell-to-cell communication), making it relevant in neurological pathologies such as spinal cord injury and diabetic retinopathy . In preclinical models, this compound reduces post-injury swelling, astrogliosis, and neuronal death by modulating Cx43-mediated ATP release and inflammasome activation .

Comparison with Similar Compounds

Structural Analogues of Peptide5 in Connexin Modulation

Extensive modifications to this compound have been explored to enhance stability and activity (Table 1):

Modification Type Example Compounds Activity Stability Reference
N-terminal acylation Peptide3, this compound Retains hemichannel inhibition comparable to native this compound No improvement over this compound
D-amino acid substitution D-Arg (Peptide10), D-Lys D-Arg abolishes hemichannel activity; D-Lys retains activity >30% intact after 48 hours (vs. 5% for this compound)
N-methylation N-MeLys (H-VDCFLSRPTE-N-MeKTOH) Maintains hemichannel/gap junction activity Improved serum stability
Cyclization Head-to-tail (Peptide42) No hemichannel/gap junction activity >90% intact after 48 hours

Key Findings :

  • N-terminal acylation (e.g., short alkyl lipids) preserves activity, likely by anchoring the peptide to cell membranes .
  • D-amino acid substitutions at protease-sensitive sites (L-Arg, L-Lys) significantly improve stability without compromising activity .
  • Cyclization eliminates activity, suggesting conformational rigidity disrupts target binding .

Comparison with Small-Molecule Connexin Inhibitors

Tonabersat, an orally available small molecule, demonstrates efficacy comparable to this compound in blocking Cx43 hemichannels. In diabetic retinopathy models, both agents reduce ATP release to baseline levels and inhibit NLRP3 inflammasome activation (Figure 1) . However, Tonabersat offers advantages in pharmacokinetics (oral administration, longer half-life), while this compound provides a peptide-specific mechanism for targeted modulation .

Figure 1. ATP Release Inhibition by this compound vs. Tonabersat

Treatment ATP Release (% of Baseline) p-value
Untreated 38.9 ± 15.3%
HG + Cyt (Challenge) 100.0 ± 15.6% 0.0053
HG + Cyt + this compound 15.9 ± 1.3% 0.0003
HG + Cyt + Tonabersat 16.4 ± 3.3% 0.0009

Data adapted from

Comparison with Other Peptide Inhibitors

  • Peptides6 and Peptide7 (CD2/CD58 inhibitors): Unlike this compound (flexible β-hairpin), these peptides adopt stable β-hairpin structures critical for inhibiting CD2-CD58 interactions.
  • Gap19/Gap26/Gap27 : These Cx43-targeting peptides inhibit hemichannels in age-related diseases. While this compound prevents photoreceptor death in AMD, Gap19 is effective in cataracts and neurodegeneration models .
  • β-peptides: Substitution of α-amino acids with β-amino acids in protease-sensitive regions (e.g., β3-peptide1) confers complete resistance to enzymatic degradation, unlike native this compound .

Comparison in Cancer Models

A distinct cyclic peptide named This compound (Leu-Ser-c[Cys-D-Gln-Leu-Tyr-Cys]-Arg) inhibits thymidylate synthase in cancer cells, showing IC50 values <10 µM—comparable to 5-fluorouracil (5-FU) but with a different mechanism . This highlights the need for context-specific evaluation due to naming overlaps.

Biological Activity

Peptide5 is a 12-amino acid mimetic peptide derived from the extracellular loop 2 (EL2) of connexin43, a protein critical for cellular communication in the nervous system. This peptide has garnered significant attention for its potential therapeutic applications, particularly in neurological disorders. This article delves into the biological activity of this compound, highlighting its mechanisms, modifications to enhance efficacy, and relevant case studies.

This compound primarily functions as an inhibitor of hemichannels and gap junctions formed by connexin43. These channels play essential roles in cellular communication and are implicated in various pathologies, including neuroinflammation and neuronal death. The ability of this compound to selectively block pathological hemichannels while preserving normal gap junction function positions it as a promising candidate for therapeutic intervention in conditions such as:

  • Ischemic brain injury
  • Retinal diseases
  • Spinal cord injuries

The modulation of hemichannel activity helps mitigate excessive calcium influx and inflammatory responses, which are detrimental during injury or disease states .

Structural Modifications and Stability

Despite its promising biological activity, native this compound exhibits poor stability in vivo, with a half-life of approximately five minutes. To enhance its therapeutic potential, researchers have explored various modifications:

  • S-lipidation : This involves attaching lipid chains to improve membrane permeability and stability. Studies have shown that certain S-lipidated analogues maintain or enhance the inhibitory effects on hemichannels while exhibiting improved serum stability .
  • Cyclic and linear analogues : The synthesis of cyclic variants has been investigated, with mixed results regarding their biological activity compared to linear forms. Some linear analogues with N-terminal acylation demonstrated comparable activity to this compound while showing better stability in human serum .

Case Studies and Research Findings

Several studies have evaluated the efficacy of this compound and its analogues in various models:

  • Spinal Cord Injury Model : Research demonstrated that this compound significantly reduces astrogliosis and neuronal cell death following spinal cord injuries. This effect is attributed to its ability to inhibit neuroinflammation and promote neuronal survival .
  • Retinal Injury Studies : In models of retinal damage, this compound has been shown to improve functional outcomes by reducing inflammation and vascular breakdown, indicating its potential for treating retinal diseases .
  • CNS Injury Models : In ischemia-reperfusion injury models, this compound administration led to enhanced neuronal survival rates and reduced inflammatory markers, supporting its role as a neuroprotective agent .

Comparative Analysis of this compound Analogues

The following table summarizes the biological activities and stability profiles of various this compound analogues:

Peptide Variant Hemichannel Inhibition Gap Junction Activity Serum Stability Notes
Native this compoundModerateActiveLow (5 min)Baseline activity for comparison
S-lipidated VariantHighModerateModerateImproved stability; effective in blocking hemichannels
N-terminal AcylatedComparableActiveHighEnhanced stability; retains activity
Cyclic VariantLowLowHighPoor hemichannel activity; stable

Properties

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H98N16O20S/c1-29(2)24-37(69-51(87)38(25-33-14-8-7-9-15-33)70-54(90)41(28-97)73-52(88)39(26-44(82)83)71-56(92)45(62)30(3)4)50(86)72-40(27-77)53(89)68-36(17-12-22-65-60(63)64)58(94)76-23-13-18-42(76)55(91)74-46(31(5)78)57(93)67-35(19-20-43(80)81)48(84)66-34(16-10-11-21-61)49(85)75-47(32(6)79)59(95)96/h7-9,14-15,29-32,34-42,45-47,77-79,97H,10-13,16-28,61-62H2,1-6H3,(H,66,84)(H,67,93)(H,68,89)(H,69,87)(H,70,90)(H,71,92)(H,72,86)(H,73,88)(H,74,91)(H,75,85)(H,80,81)(H,82,83)(H,95,96)(H4,63,64,65)/t31-,32-,34+,35+,36+,37+,38+,39+,40+,41+,42+,45+,46+,47+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEAEIUDNCLZNN-VUZGFOMDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H98N16O20S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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